2-硝基-5-(五氟硫基)苯胺

描述

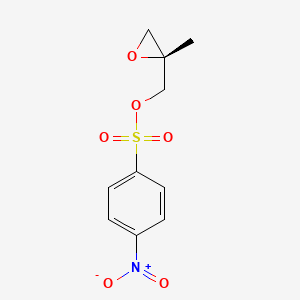

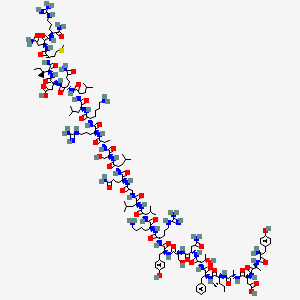

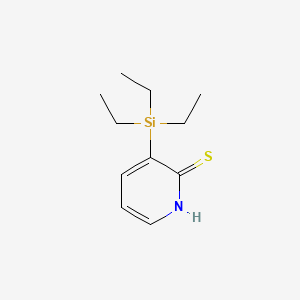

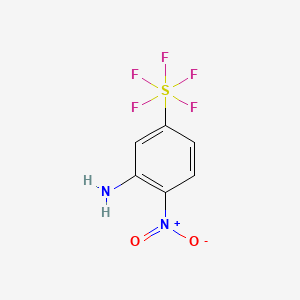

2-Nitro-5-(pentafluorosulfanyl)aniline, also known as PFSAN, is a chemical compound that belongs to the family of nitroanilines. It has a molecular formula of C6H5F5N2O2S and a molecular weight of 264.17 .

Synthesis Analysis

The synthesis of 2-nitro-N-aryl-5-(pentafluorosulfanyl)anilines involves a solution of n-BuLi (2.5 M, 1.29 mL, 3.21 mmol, 4 equiv.) in hexanes added to a solution of arylamine (3.21 mmol, 4 equiv.) in dry THF (5 mL) cooled to -78°C under argon . The resulting solution is then added via syringe over 1 min to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene (1) (200 mg, 0.803 mmol, 1 equiv.) in dry THF (10 mL) cooled to -110°C to -120°C (liquid N2/EtOH) under argon .Molecular Structure Analysis

The molecular structure of 2-Nitro-5-(pentafluorosulfanyl)aniline is represented by the formula C6H5F5N2O2S . Unfortunately, the exact structure diagram is not available in the search results.Chemical Reactions Analysis

The compound shows good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles . The corresponding 1-alkoxy-2-nitro-5-(pentafluorosulfanyl)-benzenes were isolated in moderate to good yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.17 . Unfortunately, the search results do not provide more detailed physical and chemical properties such as density, melting point, and boiling point.科学研究应用

硝基化合物的氨基化:通过对硝基(五氟硫基)苯进行直接氨基化反应,可以得到2-硝基-5-(五氟硫基)苯胺。这种化合物可作为合成含SF5基苯并咪唑、喹啉和苯并三唑的前体,这些化合物在药物化学和材料科学中非常重要(Pastýříková等,2012)。

吲唑的合成:从4-硝基(五氟硫基)苯合成5-SF5取代的吲唑的有效方法已被描述。这些转化产生各种SF5取代的杂环芳烃,可用作有机合成中的构建块(Fan et al., 2017)。

Horner–Wadsworth–Emmons反应:2-硝基-5-(五氟硫基)苯胺用于Horner–Wadsworth–Emmons反应,产生(E)-2-硝基-1-烯基-(五氟硫基)苯。这些产物在进一步的化学转化中非常有价值,可导致多样的苯胺和苯衍生物(Iakobson & Beier, 2012)。

代用亲核取代反应:这种化合物还可通过硝基(五氟硫基)苯的代用亲核取代反应制备,为合成各种取代的(五氟硫基)苯胺和苯提供了途径(Beier, Pastýříková, & Iakobson, 2011)。

硝基芳烃的选择性转移加氢:该化合物在硝基化合物的选择性催化还原中发挥作用,这是染料、颜料、药品和农药制造中的关键过程(Jagadeesh et al., 2015)。

药物化学中的生物同位素替代:如2-硝基-5-(五氟硫基)苯胺中的五氟硫基团,由于其独特的物理和化学性质,越来越多地用于药物设计。它经常取代生物活性分子中的三氟甲基、叔丁基、卤素或硝基基团(Sowaileh, Hazlitt, & Colby, 2017)。

未来方向

The pentafluorosulfanyl group has been incorporated onto model amino acids using commercially available synthons substituted with this group . This work investigates the influence of the –SF 5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development . The SF5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . The SF5 group’s unique physicochemical parameters have resulted in its application within several fields, particularly medicinal chemistry as a –CF 3 alternative, affording numerous –SF 5 drug analogues with improved biological activities .

属性

IUPAC Name |

2-nitro-5-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-6(13(14)15)5(12)3-4/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGCKYATTUFNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229285 | |

| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-(pentafluorosulfanyl)aniline | |

CAS RN |

1379803-65-2 | |

| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)